molecular formula C9H11NO3 B1369551 2-Isopropoxyisonicotinic acid CAS No. 862507-33-3

2-Isopropoxyisonicotinic acid

Cat. No. B1369551
CAS RN: 862507-33-3
M. Wt: 181.19 g/mol
InChI Key: WLKDRXHGHKKQGI-UHFFFAOYSA-N
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Description

2-Isopropoxyisonicotinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of a compound like this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques provide information about the compound’s atomic configuration, bond lengths and angles, and other structural features.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reactants present. As a carboxylic acid derivative, it could participate in various reactions such as esterification, decarboxylation, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These properties, such as solubility, melting point, boiling point, and reactivity, can be influenced by factors like molecular structure and environmental conditions .

Scientific Research Applications

1. Biochemical Research

2-Isopropoxyisonicotinic acid has been studied in the context of lipid oxidation and free radical research. One example is the investigation of isoprostanes (IsoPs), which are prostaglandin-like molecules formed independently of cyclooxygenase enzymes. They have been identified as both biomarkers and mediators of oxidative stress in various disease settings, including obesity, ischemia-reperfusion injury, cancer, and genetic disorders. The significance of these molecules in biochemical research emphasizes the importance of studying compounds like this compound in understanding lipid oxidation processes (Milne, Dai, & Roberts, 2015).

2. Medicinal Chemistry

This compound has also been relevant in medicinal chemistry, particularly in the design of allosteric modifiers of hemoglobin. Compounds structurally related to it have been found to be potent allosteric effectors, influencing the oxygen affinity of hemoglobin. This finding has potential applications in various clinical or biological areas, such as ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

3. Clinical Research and Diagnostics

In the context of clinical research and diagnostics, stable isotopes, including derivatives of this compound, have been increasingly used. They are employed in various applications such as assessing metabolic processes and diagnosing diseases. The use of stable isotopes in clinical science has been facilitated by advancements in analytical techniques, offering safer and more applicable methods in patient care (Halliday & Rennie, 1982).

4. Microbial Production and Disease Treatment

Research on microbial synthesis of (2R,3S)-isocitric acid, a compound related to this compound, indicates its potential as a substance for the prevention and treatment of certain diseases. This emphasizes the broader relevance of studying similar compounds in microbial production and pharmacology (Kamzolova & Morgunov, 2019).

Safety and Hazards

2-Isopropoxyisonicotinic acid is used as a laboratory chemical. The safety data sheet indicates that it has certain hazards associated with it. It is classified under acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Mechanism of Action

Target of Action

It is structurally similar to isonicotinic acid , which is known to target organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it is plausible that 2-Isopropoxyisonicotinic acid may have similar targets.

Mode of Action

Isonicotinic acid, a structurally similar compound, is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . It’s possible that this compound may have a similar mode of action.

Biochemical Pathways

Compounds like amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle . This allows them to enter the cellular respiration pathway . It’s possible that this compound may interact with similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect

Result of Action

Isonicotinic acid is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . It’s possible that this compound may have similar effects.

Action Environment

The solubility of similar compounds, such as nicotinic acid and isonicotinic acid, in various solvents can be used to predict partition coefficients and further solubility in a host of organic solvents . This could potentially provide insights into how environmental factors might influence the action of this compound.

properties

IUPAC Name

2-propan-2-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKDRXHGHKKQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590783
Record name 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862507-33-3
Record name 2-(1-Methylethoxy)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862507-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of the product of step 1 (1.25 g, 7.71 mmol) in ethanol (20 mL) was treated with 10 N aqueous sodium hydroxide solution (10 mL) and heated to reflux. After 1 hour, the mixture was cooled to room temperature and diluted with water. Concentrated hydrochloric acid was added to attain pH=4, and the resulting precipitate was isolated by filtration. The material was washed with water and dried in vacuo to provide 0.920 g (66%) of product as a white solid: 1H NMR (CDCl3) δ 12.1 (br s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.42 (dd, J=5.2, 1.4 Hz, 1H), 7.33 (d, J=1.4 Hz, 1H), 5.32 (sept, J=6.1 Hz, 1H), 1.37 (d, J=6.1 Hz, 6H) ppm. 13C NMR (CDCl3) δ 170.0, 164.2, 147.9, 139.2, 115.4, 112.5, 68.9, 21.9 ppm.
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Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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